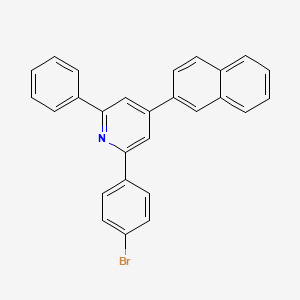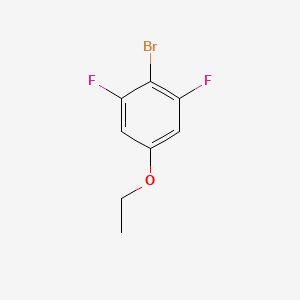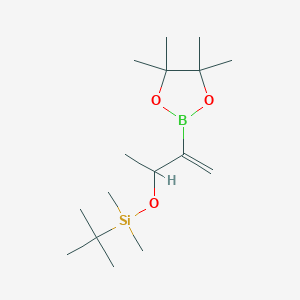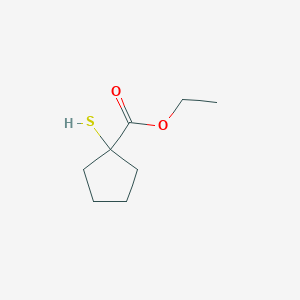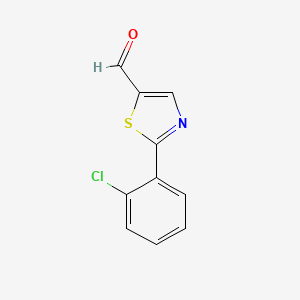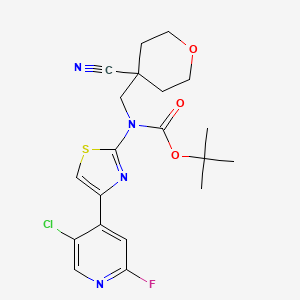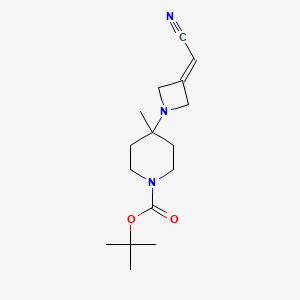
tert-Butyl 4-(3-(cyanomethylene)azetidin-1-yl)-4-methylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 4-(3-(cyanomethylene)azetidin-1-yl)-4-methylpiperidine-1-carboxylate: is a chemical compound with potential applications in various fields of science and industry. This compound features a complex molecular structure that includes a tert-butyl group, a cyanomethylene group, an azetidine ring, and a piperidine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as tert-butyl 3-oxoazetidine-1-carboxylate and appropriate reagents for the formation of the cyanomethylene group.
Reaction Steps: The synthesis involves multiple steps, including the formation of the azetidine ring, introduction of the cyanomethylene group, and subsequent reactions to form the piperidine ring.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents.
Types of Reactions:
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions are common, where different substituents can replace existing groups on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Alkanes, alcohols, and amines.
Substitution Products: A wide range of derivatives depending on the substituents involved.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Biology: It can be employed in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism can vary depending on the context in which it is used, but it generally involves interactions with biological macromolecules such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
Tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate: A closely related compound with a similar structure but lacking the piperidine ring.
Baricitinib: A drug that shares structural similarities and is used in the treatment of rheumatoid arthritis.
Uniqueness: Tert-Butyl 4-(3-(cyanomethylene)azetidin-1-yl)-4-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups and rings, which can lead to distinct chemical properties and biological activities.
This compound represents a valuable tool in scientific research and industrial applications, with its unique structure and versatile reactivity making it a subject of ongoing study and development.
Propriétés
Formule moléculaire |
C16H25N3O2 |
|---|---|
Poids moléculaire |
291.39 g/mol |
Nom IUPAC |
tert-butyl 4-[3-(cyanomethylidene)azetidin-1-yl]-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O2/c1-15(2,3)21-14(20)18-9-6-16(4,7-10-18)19-11-13(12-19)5-8-17/h5H,6-7,9-12H2,1-4H3 |
Clé InChI |
YRSIJTXFVXSDKK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CC(=CC#N)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


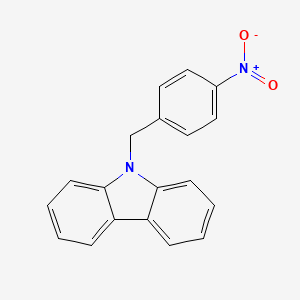
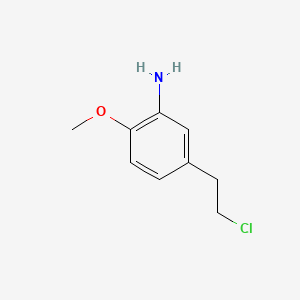
![5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B15365288.png)
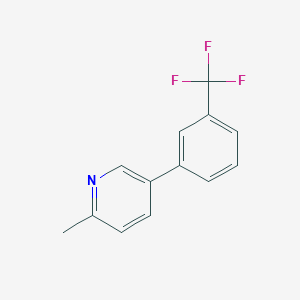
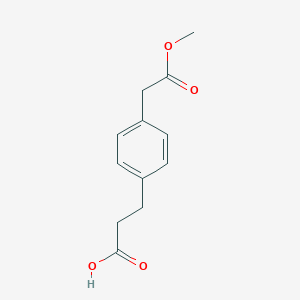
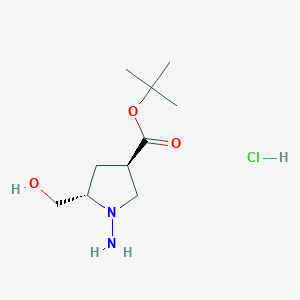
![3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl-](/img/structure/B15365310.png)
